5-Chloro-8-iodoimidazo[1,2-a]pyridine
Overview
Description
Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . There have been effective protocols developed for metal-free direct synthesis of imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. They can be functionalized through radical reactions .
Scientific Research Applications
Synthesis and Structural Studies
- 5-Chloro-8-iodoimidazo[1,2-a]pyridine is used in synthesizing 3-iodoimidazo[1,2-a]pyridines through a process involving oxidative cyclization, decarboxylation, and iodination, offering advantages like wide substrate scope and metal-free conditions (Zhou et al., 2019).
- It is synthesized from imidazo[1,2-a]pyridine under various substitution conditions, with molecular electrostatic potential calculations providing insights into the chemoselectivity of the substitution reaction (Zhao et al., 2018).
Development of Novel Compounds
- The compound serves as a precursor for the synthesis of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides, which are explored for their potential antiviral activity (Gudmundsson et al., 2003).
- It is also utilized in the microwave-assisted bifunctionalization of dihalogenated imidazo[1,2-a]pyridines for introducing diverse functional groups, enhancing its versatility in synthesizing polyfunctionalized compounds (Marie et al., 2012).
Medicinal Chemistry Applications
- In medicinal chemistry, 5-Chloro-8-iodoimidazo[1,2-a]pyridine derivatives are investigated for their potential as therapeutic agents, particularly in areas like anticancer, antiviral, and antimicrobial treatments (Deep et al., 2016).
Future Directions
properties
IUPAC Name |
5-chloro-8-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDPFPWSAJSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-iodoimidazo[1,2-a]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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